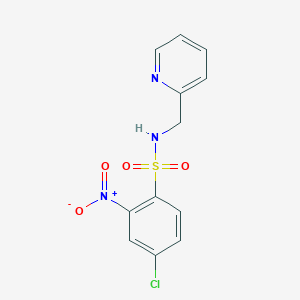
((4-Chloro-2-nitrophenyl)sulfonyl)(2-pyridylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((4-Chloro-2-nitrophenyl)sulfonyl)(2-pyridylmethyl)amine is a chemical compound with the molecular formula C12H10ClN3O4S It is characterized by the presence of a 4-chloro-2-nitrophenyl group, a sulfonyl group, and a 2-pyridylmethylamine group
作用機序
Mode of Action
It’s likely that the compound interacts with its targets through a process known as electrophilic aromatic substitution . This process involves the compound acting as an electrophile, attacking the aromatic ring of the target molecule and substituting a hydrogen atom .
Biochemical Pathways
Based on its chemical structure, it may be involved in various organic reactions such as suzuki–miyaura cross-coupling , which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-pyridylmethyl)amine . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with target molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-pyridylmethyl)amine typically involves the reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with 2-pyridylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions provided by a base like triethylamine or sodium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
((4-Chloro-2-nitrophenyl)sulfonyl)(2-pyridylmethyl)amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with different functional groups replacing the chloro group.
Reduction: Formation of ((4-Amino-2-nitrophenyl)sulfonyl)(2-pyridylmethyl)amine.
Oxidation: Formation of sulfonic acid derivatives.
科学的研究の応用
Chemistry
In chemistry, ((4-Chloro-2-nitrophenyl)sulfonyl)(2-pyridylmethyl)amine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. The presence of the nitro group allows for potential labeling and detection in biological systems.
Medicine
In medicinal chemistry, this compound may serve as a precursor for the development of pharmaceutical agents. Its structural features can be exploited to design molecules with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science.
類似化合物との比較
Similar Compounds
- ((4-Chloro-2-nitrophenyl)sulfonyl)(4-pyridylmethyl)amine
- ((4-Chloro-2-nitrophenyl)sulfonyl)(3-pyridylmethyl)amine
- ((4-Chloro-2-nitrophenyl)sulfonyl)(2-pyridylethyl)amine
Uniqueness
((4-Chloro-2-nitrophenyl)sulfonyl)(2-pyridylmethyl)amine is unique due to the specific positioning of its functional groups, which confer distinct reactivity and properties. The combination of the 4-chloro-2-nitrophenyl group with the sulfonyl and 2-pyridylmethylamine groups allows for versatile chemical transformations and applications in various fields.
特性
IUPAC Name |
4-chloro-2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4S/c13-9-4-5-12(11(7-9)16(17)18)21(19,20)15-8-10-3-1-2-6-14-10/h1-7,15H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPXHKOZPBIOIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
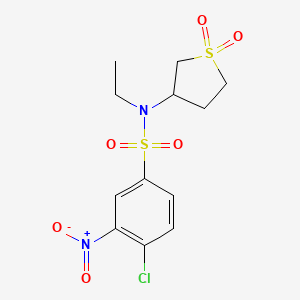
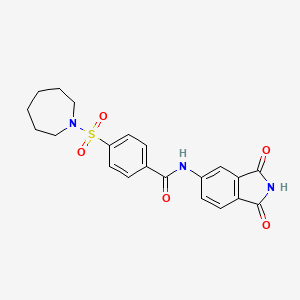
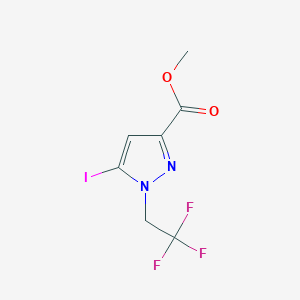
![2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015105.png)
![6,6-Dimethyl-2-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-azaspiro[3.3]heptane](/img/structure/B3015107.png)
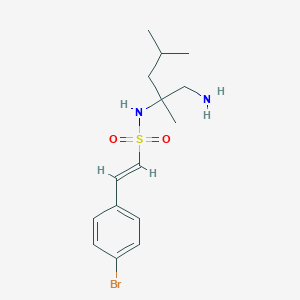
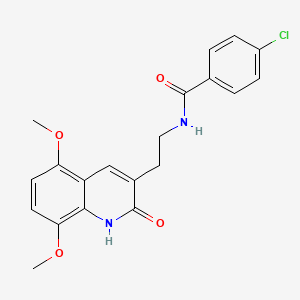
![3-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B3015110.png)
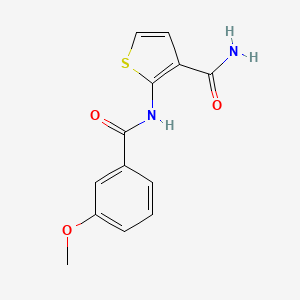
![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B3015112.png)
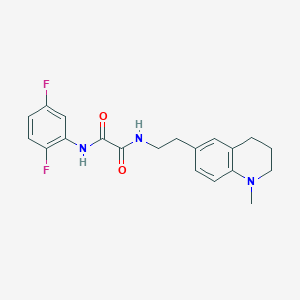
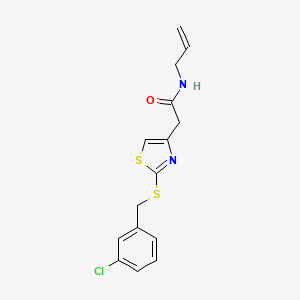
![(NE)-N-[(6-methoxy-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B3015119.png)
![2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B3015120.png)
